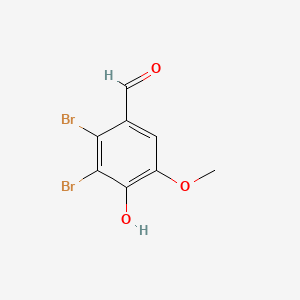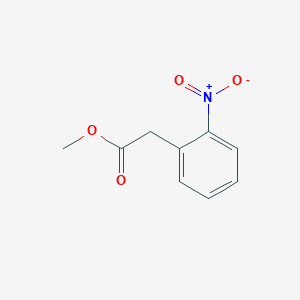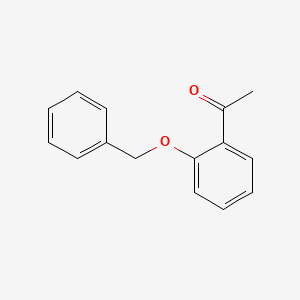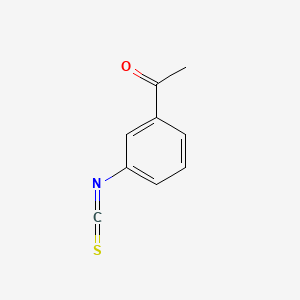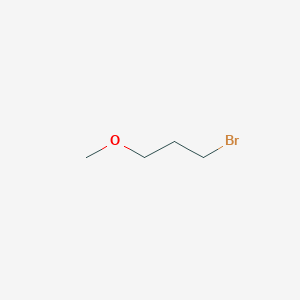
1-Bromo-3-methoxypropane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-Bromo-3-methoxypropane often involves the use of bromine-containing precursors and methoxy groups. A notable method includes the dehydrohalogenation of tribromomethoxypropane to yield dibromomethoxypropenes, which can undergo further chemical transformations (Edvardsen, Benneche, & Tius, 2000). Another approach involves the reaction of bromonitroalkanes with nucleophiles, illustrating the versatility of bromo compounds in synthetic chemistry (B. C. Challis & T. Yousaf, 1991).
Molecular Structure Analysis
The molecular structure of related bromo and methoxy compounds has been studied through various techniques, including X-ray diffraction. These studies reveal the spatial arrangement and bonding characteristics of the molecules, highlighting the impact of bromo and methoxy substituents on the overall molecular configuration (V. Sergienko, V. L. Abramenko, & Yu. E. Gorbunova, 2019).
Chemical Reactions and Properties
1-Bromo-3-methoxypropane and similar compounds participate in a variety of chemical reactions, demonstrating their utility as intermediates in organic synthesis. For example, the reaction of geminal bromonitroalkanes with nucleophiles showcases the diverse reactivity and potential applications of these compounds in synthesizing more complex molecules (B. C. Challis & T. Yousaf, 1991).
Wissenschaftliche Forschungsanwendungen
Tetrahydropyranyl Protecting Group
1-Bromo-3-methoxypropane, under certain conditions, can be a precursor to valuable chemical intermediates like 3-bromo-2-methoxypropene. This compound can act as a masked acetonyl bromide, a useful reagent in organic synthesis. In a study by Horning, Kavadias, and Muchowski (1970), it was demonstrated that the pyrolytic elimination of methanol from bromoacetone dimethyl ketal can lead to significant chemical utility in the formation of enol ethers, which are important in various synthetic applications (Horning, Kavadias & Muchowski, 1970).
Versatile Reagent in Skraup-Type Synthesis
Lamberth et al. (2014) explored the use of 2,2,3-Tribromopropanal, a related compound to 1-Bromo-3-methoxypropane, in the synthesis of 3-bromoquinolin-6-ols via Skraup-type synthesis. This method involves the transformation of nitro- and methoxyanilines into bromoquinolines, which are key intermediates in the synthesis of various pharmaceuticals and organic compounds (Lamberth et al., 2014).
Synthesis of Amino Methoxypropanes
D’hooghe et al. (2006) described a process where 1-arylmethyl-2-(bromomethyl)aziridines were converted to 2-amino-1-aryloxy-3-methoxypropanes. This research demonstrates the potential of bromo-methoxy compounds in synthesizing complex organic molecules, which can have applications in pharmaceutical and materials science (D’hooghe, Waterinckx, Vanlangendonck & Kimpe, 2006).
Radical Cyclisation to Tetrahydrofuran Derivatives
A study by Esteves, Ferreira, and Medeiros (2007) investigated the electrochemical reduction of bromomethoxy compounds in generating tetrahydrofuran derivatives. These derivatives are significant in the synthesis of various bioactive molecules and can be crucial in pharmaceutical research (Esteves, Ferreira & Medeiros, 2007).
Wirkmechanismus
The molecular and cellular effects of 1-Bromo-3-methoxypropane, as well as its targets, would depend on the specific biochemical pathways it affects. Without specific study data, it’s difficult to predict these effects.
Environmental factors such as temperature, pH, and the presence of other compounds can influence the reactivity and stability of 1-Bromo-3-methoxypropane .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-6-4-2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVMYGZHEJSOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335324 | |
| Record name | 1-Bromo-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36865-41-5 | |
| Record name | 1-Bromo-3-methoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36865-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any other similar compounds used in this research that serve the same purpose as 1-bromo-3-methoxypropane?
A2: Yes, the researchers also employed 1-bromo-2-methoxyethane as an alkylating agent []. This compound reacts similarly to 1-bromo-3-methoxypropane, yielding a different carboranyl thioether with a shorter linker chain. This highlights the possibility of modifying the length of the linker chain in the final nickelacarborane complex by selecting different alkylating agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)







